molecular formula C15H13FN2O5 B11656664 N-(4-fluoro-3-nitrophenyl)-3,5-dimethoxybenzamide

N-(4-fluoro-3-nitrophenyl)-3,5-dimethoxybenzamide

Cat. No.: B11656664
M. Wt: 320.27 g/mol
InChI Key: HYYFLKMQEGWBNM-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-3,5-dimethoxybenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core substituted with fluoro, nitro, and methoxy groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)-3,5-dimethoxybenzamide typically involves a multi-step process. One common method includes the nitration of 4-fluoroaniline to produce 4-fluoro-3-nitroaniline, followed by its coupling with 3,5-dimethoxybenzoic acid under amide formation conditions. The reaction conditions often involve the use of coupling agents such as carbodiimides and catalysts to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluoro and nitro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)-3,5-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the methoxy groups can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluoro-3-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    4-fluoro-3-nitrophenyl azide: Contains an azide group instead of the benzamide moiety.

Uniqueness

N-(4-fluoro-3-nitrophenyl)-3,5-dimethoxybenzamide is unique due to the presence of both fluoro and nitro groups on the aromatic ring, which confer distinct reactivity and interaction profiles. The methoxy groups further enhance its chemical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H13FN2O5

Molecular Weight

320.27 g/mol

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-3,5-dimethoxybenzamide

InChI

InChI=1S/C15H13FN2O5/c1-22-11-5-9(6-12(8-11)23-2)15(19)17-10-3-4-13(16)14(7-10)18(20)21/h3-8H,1-2H3,(H,17,19)

InChI Key

HYYFLKMQEGWBNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])OC

Origin of Product

United States

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